Benzenamine, 4,4'-(9,10-anthracenediyl)bis-
Overview
Description
Benzenamine, 4,4’-(9,10-anthracenediyl)bis- is an organic compound with the molecular formula C26H20N2. It is also known by its IUPAC name, 4-[10-(4-aminophenyl)-9-anthryl]phenylamine . This compound is characterized by the presence of two benzenamine groups attached to an anthracene core, making it a unique aromatic amine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4,4’-(9,10-anthracenediyl)bis- typically involves the reaction of anthracene with aniline derivatives under specific conditions. One common method includes the use of a palladium-catalyzed amination reaction, where anthracene is reacted with 4-bromoaniline in the presence of a palladium catalyst and a base . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity Benzenamine, 4,4’-(9,10-anthracenediyl)bis- .
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4,4’-(9,10-anthracenediyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amine groups.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
Benzenamine, 4,4’-(9,10-anthracenediyl)bis- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein labeling.
Medicine: Investigated for its potential use in drug development and as a fluorescent probe for imaging.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
Mechanism of Action
The mechanism of action of Benzenamine, 4,4’-(9,10-anthracenediyl)bis- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on proteins, altering their function and activity. This interaction is mediated by the aromatic rings and amine groups, which facilitate binding through hydrogen bonding and π-π interactions .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-(Anthracene-9,10-diyl)dibenzoic acid
- 4-(10-Phenylanthracen-9-yl)benzoic acid
- 5,5’-(Anthracene-9,10-diyl)diisophthalic acid
- 4,4’-(Anthracene-9,10-diyl)diphenol
- 4,4’-(Anthracene-9,10-diyl)bis(2-hydroxybenzoic acid)
Uniqueness
Benzenamine, 4,4’-(9,10-anthracenediyl)bis- is unique due to its dual benzenamine groups attached to an anthracene core. This structure imparts distinct electronic and photophysical properties, making it valuable in applications such as organic electronics and fluorescent probes .
Properties
IUPAC Name |
4-[10-(4-aminophenyl)anthracen-9-yl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2/c27-19-13-9-17(10-14-19)25-21-5-1-2-6-22(21)26(18-11-15-20(28)16-12-18)24-8-4-3-7-23(24)25/h1-16H,27-28H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNOFHCTUSIHOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC=C(C=C4)N)C5=CC=C(C=C5)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70389016 | |
Record name | Benzenamine, 4,4'-(9,10-anthracenediyl)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70389016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106704-35-2 | |
Record name | Benzenamine, 4,4'-(9,10-anthracenediyl)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70389016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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